Carbamic acid;3-methoxyphenol
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Overview
Description
Carbamic acid;3-methoxyphenol: is a compound that combines the properties of carbamic acid and 3-methoxyphenol. 3-Methoxyphenol, a phenolic compound, is structurally similar to phenol but has a methoxy-substituent attached to the third position . This compound is significant in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbamic acid can be synthesized by reacting ammonia (NH₃) with carbon dioxide (CO₂) at very low temperatures, yielding ammonium carbamate ([NH₄][NH₂CO₂]) . For 3-methoxyphenol, one common method involves the methylation of o-catechol using potash and dimethyl sulfate .
Industrial Production Methods: Industrial production of carbamic acid derivatives often involves bubbling CO₂ through solutions of the corresponding amine in solvents like DMSO or supercritical CO₂ . For 3-methoxyphenol, industrial methods may include the extraction from natural sources like guaiacum or synthetic production through chemical reactions .
Chemical Reactions Analysis
Types of Reactions: Carbamic acid undergoes various reactions, including:
Deprotonation: Yields carbamate anions (RR’NCOO⁻).
Esterification: Forms carbamate esters like methyl carbamate (H₂N-C(=O)-OCH₃).
3-Methoxyphenol can undergo:
Oxidation: Forms quinones.
Substitution: Reacts with halides to form ethers.
Common Reagents and Conditions:
Carbamic Acid: Reagents include CO₂ and NH₃, with conditions requiring low temperatures.
3-Methoxyphenol: Reagents include dimethyl sulfate and potash, with conditions involving methylation reactions.
Major Products:
Carbamic Acid: Ammonium carbamate and carbamate esters.
3-Methoxyphenol: Various ethers and quinones.
Scientific Research Applications
Chemistry: Carbamic acid derivatives are used in the synthesis of pharmaceuticals and agrochemicals . 3-Methoxyphenol is a precursor for flavoring agents and fragrances .
Biology: Carbamic acid plays a role in the formation of carbamoyl phosphate, a key intermediate in the urea cycle . 3-Methoxyphenol is involved in the production of vanillin, a significant flavoring agent .
Medicine: Carbamic acid derivatives are used in the development of drugs like methocarbamol, a muscle relaxant . 3-Methoxyphenol derivatives have potential therapeutic applications due to their antioxidant properties .
Industry: Carbamic acid is used in the production of polymers and resins . 3-Methoxyphenol is used in the synthesis of various industrial chemicals .
Mechanism of Action
Carbamic Acid: Carbamic acid exerts its effects through the formation of carbamate anions, which can interact with various enzymes and proteins . It is involved in the inhibition of beta-lactamase, an enzyme produced by bacteria .
3-Methoxyphenol: 3-Methoxyphenol acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them . It also interacts with various enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
Formamide: Similar to carbamic acid but lacks the carboxyl group.
Dithiocarbamate: Contains sulfur instead of oxygen in the carbamate group.
Carbonic Acid: Similar structure but with two hydroxyl groups instead of one amino group.
Urea: Contains two amino groups instead of one.
Ethyl Carbamate: An ester of carbamic acid.
Uniqueness: Carbamic acid is unique due to its dual nature as both an amine and a carboxylic acid . 3-Methoxyphenol is unique due to its methoxy-substituent, which imparts distinct chemical properties compared to other phenols .
This comprehensive overview highlights the significance of carbamic acid;3-methoxyphenol in various scientific and industrial fields
Properties
CAS No. |
37547-27-6 |
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Molecular Formula |
C8H11NO4 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
carbamic acid;3-methoxyphenol |
InChI |
InChI=1S/C7H8O2.CH3NO2/c1-9-7-4-2-3-6(8)5-7;2-1(3)4/h2-5,8H,1H3;2H2,(H,3,4) |
InChI Key |
LDVSMNMTDUJNRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)O.C(=O)(N)O |
Origin of Product |
United States |
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